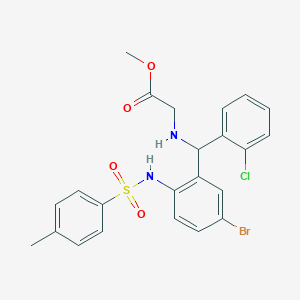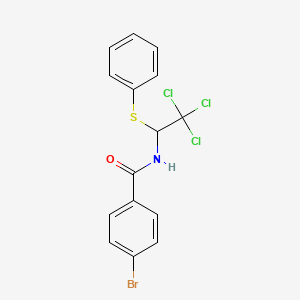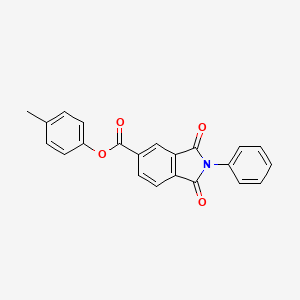
(E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-((4-hydroxyphénylimino)méthyl)-4-nitrophénol est un composé de base de Schiff, caractérisé par la présence d'un groupe azométhine (-C=N-). Les bases de Schiff sont généralement synthétisées par la condensation d'amines primaires avec des composés carbonylés.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (E)-2-((4-hydroxyphénylimino)méthyl)-4-nitrophénol implique généralement la réaction de condensation entre le 4-hydroxybenzaldéhyde et la 4-nitroaniline. La réaction est généralement effectuée dans un solvant tel que le méthanol ou l'éthanol sous reflux. Le mélange réactionnel est agité pendant plusieurs heures pour assurer une réaction complète, et le produit est ensuite isolé par filtration et recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour (E)-2-((4-hydroxyphénylimino)méthyl)-4-nitrophénol ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle de la synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de purification efficaces telles que la cristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
(E)-2-((4-hydroxyphénylimino)méthyl)-4-nitrophénol peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinone.
Réduction : La réduction du groupe nitro peut conduire à la formation d'amines correspondantes.
Substitution : Le groupe hydroxyle peut participer à des réactions de substitution, formant des éthers ou des esters.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrogénation catalytique peuvent être utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont généralement utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Dérivés de la quinone.
Réduction : Dérivés aminés.
Substitution : Éthers ou esters, selon le substituant introduit.
Applications De Recherche Scientifique
(E)-2-((4-hydroxyphénylimino)méthyl)-4-nitrophénol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie : Étudié pour ses propriétés antimicrobiennes et antioxydantes potentielles.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de son activité biologique.
Industrie : Utilisé dans la synthèse de colorants et de pigments en raison de ses propriétés chromophores.
Mécanisme d'action
Le mécanisme d'action de (E)-2-((4-hydroxyphénylimino)méthyl)-4-nitrophénol implique son interaction avec diverses cibles moléculaires. Le groupe azométhine peut se coordonner avec les ions métalliques, formant des complexes stables. Ces complexes métalliques peuvent présenter une activité biologique accrue, telle qu'une activité antimicrobienne ou antioxydante accrue. Le groupe nitro peut également participer à des réactions redox, contribuant à la réactivité globale du composé.
Mécanisme D'action
The mechanism of action of (E)-2-((4-hydroxyphenylimino)methyl)-4-nitrophenol involves its interaction with various molecular targets. The azomethine group can coordinate with metal ions, forming stable complexes. These metal complexes can exhibit enhanced biological activity, such as increased antimicrobial or antioxidant properties. The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparaison Avec Des Composés Similaires
Composés similaires
- (E)-4-((2-hydroxyphénylimino)méthyl)-2-méthoxyphénol
- (E)-4-((2-hydroxyphénylimino)méthyl)-2-nitrophénol
- (E)-4-((4-hydroxyphénylimino)méthyl)-2-nitrophénol
Unicité
(E)-2-((4-hydroxyphénylimino)méthyl)-4-nitrophénol est unique en raison de la présence de groupes hydroxyle et nitro, qui contribuent à sa réactivité chimique distincte et à ses applications potentielles. La combinaison de ces groupes fonctionnels permet une large gamme de modifications et d'interactions chimiques, ce qui en fait un composé polyvalent dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C13H10N2O4 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
2-[(4-hydroxyphenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H10N2O4/c16-12-4-1-10(2-5-12)14-8-9-7-11(15(18)19)3-6-13(9)17/h1-8,16-17H |
Clé InChI |
DFRWJLZTGVUBMS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)



![4-[(2E)-2-benzylidenehydrazino]benzenesulfonamide](/img/structure/B11709761.png)
![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)


![2-[(E)-{[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B11709790.png)


